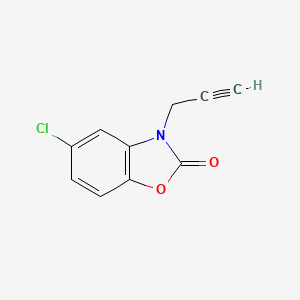

3-Propargyl-5-chlorobenzoxazol-2-one

Description

3-Propargyl-5-chlorobenzoxazol-2-one is a benzoxazolone derivative characterized by a propargyl (HC≡C-CH₂-) substituent at the 3-position and a chlorine atom at the 5-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazolone ring, widely studied for their pharmacological and synthetic utility.

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

5-chloro-3-prop-2-ynyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H6ClNO2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h1,3-4,6H,5H2 |

InChI Key |

PEWMBJKQVZQEIX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C2=C(C=CC(=C2)Cl)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazolone Derivatives

The following table and analysis highlight key structural and functional differences between 3-Propargyl-5-chlorobenzoxazol-2-one and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity: The propargyl group in this compound distinguishes it from analogs like Chlorzoxazone (which has an ethyl group) or methyl-substituted derivatives. This alkyne moiety enables participation in Huisgen cycloaddition (click chemistry), making it valuable for synthesizing conjugates or probes .

Biological Activity: Chlorzoxazone’s clinical use as a muscle relaxant underscores the pharmacological relevance of the benzoxazolone scaffold. The absence of a propargyl group in Chlorzoxazone suggests that bulky substituents at the 3-position may interfere with its CNS activity, whereas the propargyl group in this compound could redirect its bioactivity toward non-CNS targets .

Synthetic Utility :

- Compounds like 5-chloro-6-methylbenzo[d]oxazol-2(3H)-one are often used as intermediates in drug synthesis. The propargyl derivative’s alkyne functionality offers a unique handle for further derivatization, a feature absent in methyl- or bromo-substituted analogs .

Research Findings and Trends

- Structural-Activity Relationship (SAR): Substitution at the 3-position significantly impacts the compound’s electronic profile.

- Thermodynamic Stability : Computational studies on similar benzoxazolones suggest that electron-withdrawing groups (e.g., Cl, Br) increase ring stability compared to electron-donating groups (e.g., CH₃). This may explain the prevalence of halogenated derivatives in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.